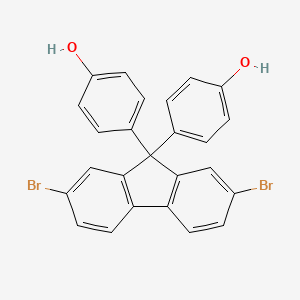

2,7-二溴-9,9-双(4-羟基苯基)芴

描述

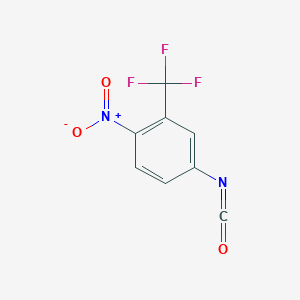

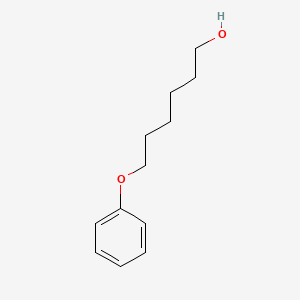

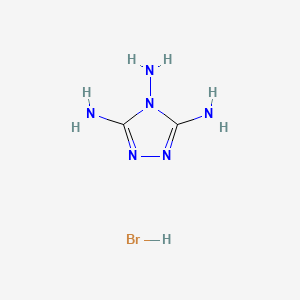

2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene is a chemical compound that has been used as a template for the N-carbazole capped oligofluorenes, which show potential as hole-transporting materials for organic light emitting devices (OLEDs) .

Synthesis Analysis

The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene has been catalyzed by bifunctional ionic liquids . The compound was prepared from phenol and fluorenone using cationic ion-exchange resin as the condensation catalyst .Molecular Structure Analysis

The molecular structure of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene has been characterized by elemental analysis, MS, HPLC, FTIR, 1H NMR and 13C NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene have been studied. The compound can be obtained through the condensation reaction of 9-fluorenone and phenol under acidic catalysis .Physical And Chemical Properties Analysis

The molecular formula of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene is C25H16Br2O2 and its molecular weight is 508.20134 .科学研究应用

聚合物科学中的合成与表征

2,7-二溴-9,9-双(4-羟基苯基)芴用于新型聚(芳醚)的合成和表征。这些聚合物表现出高热稳定性,仅在 490°C 左右的温度下发生明显的失重。它们还表现出高达 310°C 的玻璃化转变温度,并可溶于多种有机溶剂中。它们的应用包括开发具有优异热性能的高性能材料 (Salunke, Ghosh, & Banerjee, 2007)。

有机发光二极管 (OLED)

在 OLED 技术领域,2,7-二溴-9,9-双(4-羟基苯基)芴的衍生物被合成用作空穴传输材料。这些衍生物提高了 OLED 器件的性能,与它们的联苯桥接类似物相比,提供了更高的玻璃化转变温度和改进的氧化电位 (Hreha 等人,2003)。

用于单体应用的高纯度合成

描述了一种使用阳离子交换树脂作为缩合催化剂来合成高纯度 9,9-双(4-羟基苯基)-芴的方法。这种方法产生具有高纯度(高达 99.1%)和重量产率(81.3%)的产品,表明其作为耐热粘合剂和高性能聚合物的单体或改性剂的潜力 (Liu 等人,2008)。

聚合物中的增强热稳定性

对 9,9-双(4-羟基苯基)芴及其在环氧树脂和聚碳酸酯树脂中的掺入的研究提高了这些材料的热稳定性。这使得它们适用于需要高耐热性的应用 (Wang Ji-ping, 2011)。

双马来酰亚胺单体的开发

合成了两种基于 9,9-双(4-羟基苯基)芴的新型双马来酰亚胺单体,它们在常见的有机溶剂中具有溶解性,并且具有宽广的热加工窗口。这些特性使它们适用于工艺性和热稳定性至关重要的先进材料应用 (Zhang 等人,2014)。

作用机制

Target of Action

It’s known that this compound is a key intermediate in the synthesis of various polymers and organic electronic devices .

Mode of Action

The compound is synthesized through the condensation reaction of 9-fluorenone and phenol, catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) . The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene .

Biochemical Pathways

The compound is a crucial intermediate in the synthesis of various materials with high thermal stability and good optical properties .

Pharmacokinetics

The compound’s high conversion rate and selectivity in its synthesis suggest it may have favorable bioavailability .

Result of Action

The result of the action of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene is the production of materials with high thermal stability and good optical properties . These materials are used in the manufacture of products such as epoxy resin, polycarbonate, and acrylic resin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene. For instance, the use of BFILs as catalysts in the synthesis of the compound is considered a green approach, as these catalysts are easier to recycle compared to traditional catalysts . Furthermore, the compound’s vapor pressure has been measured using the Knudsen effusion method, suggesting that it may be influenced by temperature and pressure .

属性

IUPAC Name |

4-[2,7-dibromo-9-(4-hydroxyphenyl)fluoren-9-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16Br2O2/c26-17-5-11-21-22-12-6-18(27)14-24(22)25(23(21)13-17,15-1-7-19(28)8-2-15)16-3-9-20(29)10-4-16/h1-14,28-29H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZINZLHCBTJAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621597 | |

| Record name | 4,4'-(2,7-Dibromo-9H-fluorene-9,9-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169169-89-5 | |

| Record name | 4,4'-(2,7-Dibromo-9H-fluorene-9,9-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide](/img/structure/B3048357.png)

![Bis[4-(glycidyloxy)phenyl] sulfide](/img/structure/B3048358.png)

![4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one](/img/structure/B3048365.png)